molecular formula C15H21NO2S B14288977 N-(Cyclooct-2-en-1-yl)-4-methylbenzene-1-sulfonamide CAS No. 118157-82-7

N-(Cyclooct-2-en-1-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B14288977
CAS No.: 118157-82-7
M. Wt: 279.4 g/mol
InChI Key: HGIGKQRLJJSFDU-UHFFFAOYSA-N
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Description

N-(Cyclooct-2-en-1-yl)-4-methylbenzene-1-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclooctene ring and a sulfonamide group attached to a methylbenzene moiety. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclooct-2-en-1-yl)-4-methylbenzene-1-sulfonamide typically involves the reaction of cyclooct-2-en-1-amine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclooct-2-en-1-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclooctene ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-(Cyclooct-2-en-1-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Cyclooct-2-en-1-yl)-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The cyclooctene ring provides a hydrophobic interaction that enhances binding affinity. These interactions can disrupt normal biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N6-((((S,E)-Cyclooct-2-en-1-yl)oxy)carbonyl)-L-lysine
  • (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate

Uniqueness

N-(Cyclooct-2-en-1-yl)-4-methylbenzene-1-sulfonamide is unique due to its combination of a cyclooctene ring and a sulfonamide group attached to a methylbenzene moiety. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity, which are not commonly found in other similar compounds .

Properties

CAS No.

118157-82-7

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

N-cyclooct-2-en-1-yl-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H21NO2S/c1-13-9-11-15(12-10-13)19(17,18)16-14-7-5-3-2-4-6-8-14/h5,7,9-12,14,16H,2-4,6,8H2,1H3

InChI Key

HGIGKQRLJJSFDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCC=C2

Origin of Product

United States

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